Basicity Difference: 5-Amino vs. 4-Amino Isomer
The 5-amino-1-methyl-1,2,3-triazole exhibits a predicted pKa of 2.14 ± 0.10, which is slightly more basic than its 4-amino regioisomer (predicted pKa 2.02 ± 0.11) . This difference, while modest, is a direct consequence of the electronic environment conferred by the amino group's position relative to the N1-methyl substituent. The pKa influences the compound's predominant protonation state at a given pH, affecting its solubility, hydrogen-bonding propensity, and nucleophilicity in coupling reactions.
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | 2.14 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-Amino-1-methyl-1,2,3-triazole (CAS 67545-00-0): 2.02 ± 0.11 (Predicted) |
| Quantified Difference | ΔpKa = +0.12 units |
| Conditions | Predicted values from ChemicalBook database; experimental pKa not located in public literature. |
Why This Matters
Procurement decisions for medicinal chemistry or catalysis projects should consider this pKa difference, as it translates to a measurable difference in protonation state at pH values near physiological conditions, potentially altering compound behavior in biological assays or coordination chemistry.
